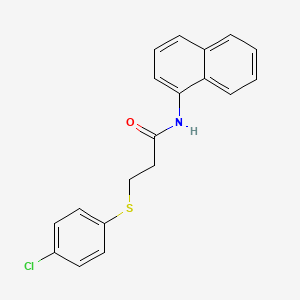

3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Organic Synthesis

A study by Mokhtary and Refahati (2013) describes an efficient method for synthesizing bis(naphthalen-2-yl-sulfane) derivatives, which are crucial intermediates in organic synthesis and pharmaceuticals. The process involves the condensation of aldehydes with 2-thionaphthol, showcasing the role of naphthalene derivatives in facilitating complex chemical transformations (M. Mokhtary & Sepideh Refahati, 2013).

Materials Science

In the realm of materials science, Einsla et al. (2005) investigated sulfonated naphthalene dianhydride-based polyimide copolymers for their potential application in fuel cell technologies. These materials exhibit high thermal and oxidative stability, making them suitable for use as proton-exchange membranes in fuel cells (B. Einsla et al., 2005).

Biological Studies

Hidaka et al. (1984) explored the biological activities of naphthalenesulfonamides, finding that certain derivatives act as potent inhibitors of protein kinases. These findings are significant for developing therapeutic agents targeting diseases mediated by protein kinase dysregulation (H. Hidaka et al., 1984).

Environmental Applications

Venkateswar Reddy et al. (2015) demonstrated the use of Bacillus sp. CYR1 for the degradation of toxic organic compounds, including those with naphthalene structures, into poly-3-hydroxybutyrate (PHB), a biodegradable plastic. This research highlights the potential of using microbial processes to convert hazardous compounds into valuable biopolymers (M. Venkateswar Reddy et al., 2015).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNOS/c20-15-8-10-16(11-9-15)23-13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGLLEXRAIXQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2443314.png)

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)